5-(1-Hydroxy-2-iodoethyl)uridine

Description

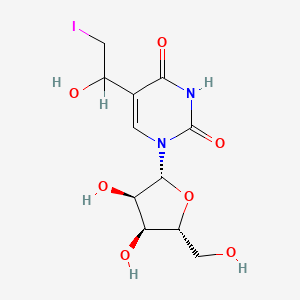

5-(1-Hydroxy-2-iodoethyl)uridine is a modified uridine derivative characterized by a hydroxy and iodo group on an ethyl chain attached to the 5-position of the uracil ring (Figure 1). This substitution confers unique chemical and biological properties, distinguishing it from canonical uridine. Synthesized via regiospecific iodination of 5-vinyluridine precursors using iodine and iodic acid (HIO₃) , this compound has demonstrated antiviral activity against herpes simplex virus type 1 (HSV-1), though it is less potent than acyclovir . Its structural features make it a candidate for studying RNA modifications and nucleoside-based therapeutics.

Properties

CAS No. |

123881-91-4 |

|---|---|

Molecular Formula |

C11H15IN2O7 |

Molecular Weight |

414.15 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1-hydroxy-2-iodoethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H15IN2O7/c12-1-5(16)4-2-14(11(20)13-9(4)19)10-8(18)7(17)6(3-15)21-10/h2,5-8,10,15-18H,1,3H2,(H,13,19,20)/t5?,6-,7-,8-,10-/m1/s1 |

InChI Key |

QRHWSWOLWKGFDK-QZPVKTSASA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(CI)O |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(CI)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Hydroxy-2-iodoethyl)uridine typically involves the iodination of a vinyl-substituted uridine derivative. One common method includes the addition of iodine in the presence of an oxidizing agent such as iodic acid to the vinyl moiety of 5-vinyl-2’-deoxyuridine. This reaction is carried out in aqueous dioxane, yielding the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(1-Hydroxy-2-iodoethyl)uridine undergoes various chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form ketones or reduced to form alkanes.

Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the cleavage of the iodoethyl group.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium carbonate in methanol are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Reactions: Products include 5-(1-methoxy-2-iodoethyl)uridine and 5-(1-ethoxy-2-iodoethyl)uridine.

Oxidation Reactions: Products include 5-(1-oxo-2-iodoethyl)uridine.

Reduction Reactions: Products include 5-(1-alkyl-2-iodoethyl)uridine.

Scientific Research Applications

Chemistry: 5-(1-Hydroxy-2-iodoethyl)uridine is used as a precursor in the synthesis of various nucleoside analogues

Biology: In biological research, this compound is employed to investigate the mechanisms of nucleoside metabolism and the effects of nucleoside analogues on cellular processes. It serves as a tool to study DNA and RNA synthesis, repair, and regulation.

Medicine: The antiviral and anticancer properties of this compound make it a candidate for therapeutic applications. It has shown activity against herpes simplex virus and certain cancer cell lines, making it a potential lead compound for drug development .

Industry: In the pharmaceutical industry, this compound is used in the development of nucleoside-based drugs. Its unique chemical properties enable the design of novel therapeutic agents with improved efficacy and reduced toxicity.

Mechanism of Action

The mechanism of action of 5-(1-Hydroxy-2-iodoethyl)uridine involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. The iodoethyl group can disrupt the normal base-pairing interactions, leading to the formation of faulty nucleic acid structures. This disruption inhibits viral replication and induces cytotoxic effects in cancer cells by interfering with their genetic material .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs of 5-(1-Hydroxy-2-iodoethyl)uridine include:

- Solubility : The hydroxyl group improves aqueous solubility relative to methoxy-substituted analogs (e.g., 5-(1-Methoxy-2-iodoethyl)uridine) .

Metabolic Stability and Enzyme Interactions

- This compound : Resists degradation by uridine phosphorylase due to steric hindrance from the iodine atom, prolonging its half-life .

- 5-Fluorouridine : Rapidly metabolized to 5-FU, which inhibits thymidylate synthase, causing DNA damage .

- 5-(2-Hydroxyethyl)uridine : Stable in plasma; enhances mitochondrial RNA function in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.